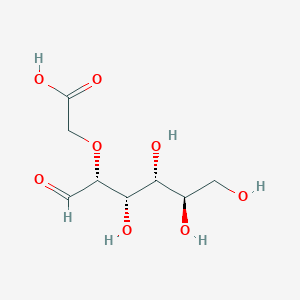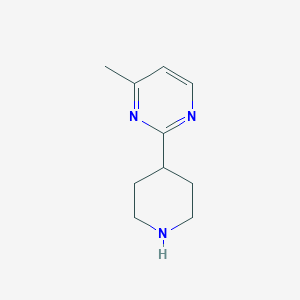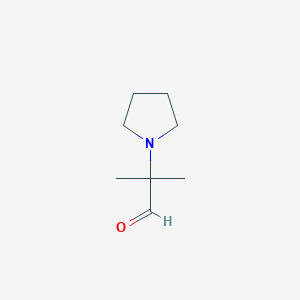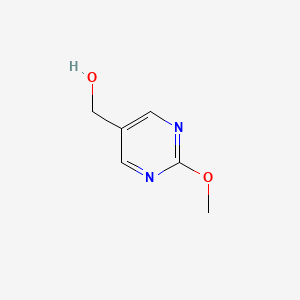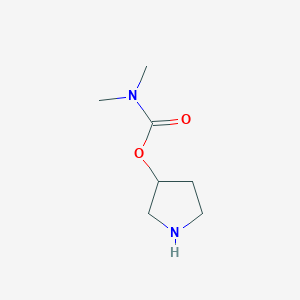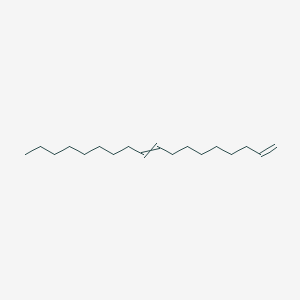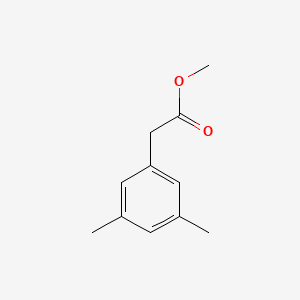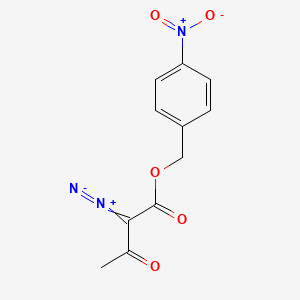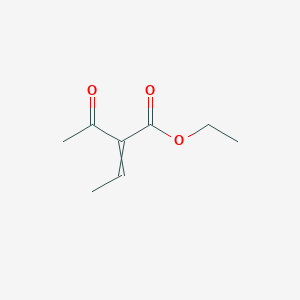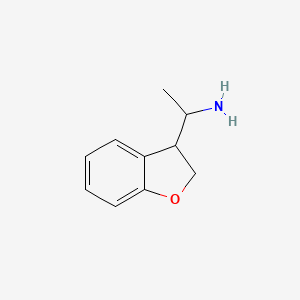![molecular formula C11H13NO4 B1422810 Methyl 4-[methoxy(methyl)carbamoyl]benzoate CAS No. 203442-83-5](/img/structure/B1422810.png)
Methyl 4-[methoxy(methyl)carbamoyl]benzoate
概要
説明
“Methyl 4-[methoxy(methyl)carbamoyl]benzoate” is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.23 . The compound is also known by its IUPAC name, methyl 4-{[methoxy(methyl)amino]carbonyl}benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 223.23 .科学的研究の応用
Photophysical Properties
Methyl 4-[methoxy(methyl)carbamoyl]benzoate and related compounds have been studied for their unique photophysical properties. For instance, a study focused on the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives, examining their luminescence properties in various solvents. The introduction of methoxy groups significantly enhanced the quantum yield of luminescence, showcasing potential applications in fields like optoelectronics and photophysics (Kim et al., 2021).
Organic Synthesis
This compound is also explored in the domain of organic synthesis. A study discussed the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, highlighting its utility as an intermediate in pharmaceutical and organic synthesis processes. This compound and its derivatives have been utilized in the creation of new imaging compounds and are also significant in the flavor and perfume industry (Popovski et al., 2010).
Synthesis of Biological Active Compounds
Research has explored the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. This highlights its significance in the pharmaceutical field for the development of new drugs and active biological compounds (Lou Hong-xiang, 2012).
Metabolism in Plants
In agricultural research, studies have examined the metabolism of related compounds in plants. For example, the metabolism of metsulfuron methyl in wheat and barley produced derivatives including methyl 4-hydroxy-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl) amino] carbonyl] amino] sulfonyl]-benzoate. This provides insights into the environmental and biological fate of these compounds in agricultural settings (Anderson et al., 1989).
Photostabilization and Photodegradation
Research into photostabilization and photodegradation has also incorporated this compound derivatives. Studies have investigated the generation and quenching of singlet molecular oxygen by various related compounds, providing valuable data for the development of photostabilizers in materials science and photoprotection technologies (Soltermann et al., 1995).
Safety and Hazards
作用機序
Target of Action
The primary targets of Methyl 4-[methoxy(methyl)carbamoyl]benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
特性
IUPAC Name |
methyl 4-[methoxy(methyl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWZFRKCJTFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)

